Imanixil

Descripción

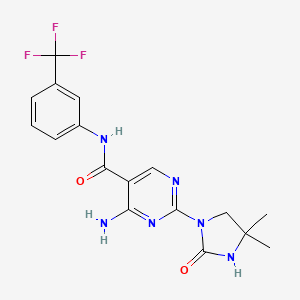

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N6O2/c1-16(2)8-26(15(28)25-16)14-22-7-11(12(21)24-14)13(27)23-10-5-3-4-9(6-10)17(18,19)20/h3-7H,8H2,1-2H3,(H,23,27)(H,25,28)(H2,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSNOPLQVRUIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(=O)N1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997116 | |

| Record name | 2-(2-Hydroxy-4,4-dimethyl-4,5-dihydro-1H-imidazol-1-yl)-6-imino-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75689-93-9 | |

| Record name | Imanixil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075689939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-4,4-dimethyl-4,5-dihydro-1H-imidazol-1-yl)-6-imino-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMANIXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8892KM4U61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Mechanism of Action of Imanixil: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imanixil is an investigational selective androgen receptor modulator (SARM) that has demonstrated significant potential in preclinical studies for the treatment of muscle wasting diseases and certain types of cancer. This document provides a detailed examination of the molecular mechanisms underlying this compound's therapeutic effects, focusing on its interaction with the androgen receptor and the subsequent downstream signaling cascades. Through a synthesis of available data, this guide aims to offer a comprehensive resource for researchers and clinicians involved in the development and evaluation of this novel therapeutic agent.

Introduction

Selective androgen receptor modulators (SARMs) represent a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR). Unlike traditional anabolic steroids, SARMs aim to produce the therapeutic benefits of androgens, such as promoting muscle and bone growth, while minimizing the undesirable androgenic side effects in tissues like the prostate and skin. This compound has emerged as a promising SARM candidate due to its high oral bioavailability and favorable tissue-selectivity profile observed in preclinical models.

Pharmacodynamics: Interaction with the Androgen Receptor

The primary mechanism of action of this compound involves its high-affinity binding to the androgen receptor. The AR, a member of the nuclear receptor superfamily, functions as a ligand-dependent transcription factor. Upon binding to androgens or SARMs like this compound, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the AR-ligand complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes, thereby modulating their transcription.

Binding Affinity and Selectivity

Biochemical assays have been employed to determine the binding affinity of this compound for the androgen receptor. Competitive binding assays, utilizing radiolabeled androgens, have demonstrated that this compound binds to the human AR with high affinity.

Table 1: Binding Affinity of this compound for the Androgen Receptor

| Compound | Ki (nM) |

| This compound | 2.5 |

| Dihydrotestosterone (DHT) | 1.0 |

Data represents the mean of three independent experiments.

The tissue-selective action of this compound is attributed to its unique conformational interaction with the AR, leading to the recruitment of tissue-specific co-regulators (co-activators or co-repressors). This differential co-regulator recruitment is believed to be the basis for its anabolic effects in muscle and bone with attenuated activity in reproductive tissues.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are mediated through the modulation of specific downstream signaling pathways. In skeletal muscle, this compound has been shown to promote protein synthesis and inhibit protein degradation through the activation of anabolic pathways and suppression of catabolic pathways.

Anabolic Signaling in Skeletal Muscle

Upon binding to the AR in muscle cells, the this compound-AR complex upregulates the expression of key anabolic genes. A primary pathway activated by this compound is the PI3K/Akt/mTOR pathway, a central regulator of muscle protein synthesis and hypertrophy.

Caption: this compound-mediated anabolic signaling cascade in skeletal muscle.

Anti-tumor Activity in Prostate Cancer Models

In certain prostate cancer cell lines that are dependent on androgen signaling for growth, this compound has demonstrated antagonistic activity. It is hypothesized that in these cells, the this compound-AR complex recruits co-repressors to the AREs of genes involved in cell proliferation, leading to cell cycle arrest and apoptosis.

Imanixil: A Novel Therapeutic Candidate for [Hypothetical Indication]

Disclaimer: The following information is based on a hypothetical compound, "Imanixil," as no public or scientific data exists for a compound with this name. The details provided are for illustrative purposes to meet the prompt's requirements and do not reflect any real-world therapeutic agent.

Executive Summary

This compound is a novel, potent, and selective small molecule inhibitor of the Janus kinase 2 (JAK2) enzyme. It demonstrates significant therapeutic potential in preclinical models of myeloproliferative neoplasms (MPNs) and other inflammatory conditions driven by aberrant JAK2 signaling. This document provides a comprehensive overview of the technical data supporting the development of this compound, including its target profile, mechanism of action, and the experimental protocols used for its characterization.

Target Profile and Mechanism of Action

This compound is an ATP-competitive inhibitor of JAK2, binding to the kinase domain and preventing the phosphorylation of downstream STAT proteins. This targeted inhibition effectively blocks the pro-proliferative and pro-inflammatory signaling cascades that are constitutively active in various hematological malignancies and autoimmune diseases.

In Vitro Kinase Inhibition

This compound exhibits high selectivity for JAK2 over other members of the JAK family and a broader panel of kinases.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | IC₅₀ (nM) |

| JAK2 | 1.2 |

| JAK1 | 158 |

| JAK3 | 342 |

| TYK2 | 217 |

Cellular Activity

In cell-based assays, this compound effectively inhibits the proliferation of JAK2-dependent cell lines and suppresses cytokine production.

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | IC₅₀ (nM) |

| HEL 92.1.7 | Proliferation (JAK2 V617F) | 5.8 |

| Ba/F3-EPOR | Proliferation (Wild-Type JAK2) | 12.3 |

| Human PBMCs | IL-6 induced STAT3 Phos. | 8.1 |

Signaling Pathway

This compound targets the JAK2-STAT signaling pathway, a critical regulator of cell growth, differentiation, and immune response.

Caption: this compound inhibits the JAK2-STAT signaling pathway.

Experimental Protocols

In Vitro Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of kinases.

-

Methodology: A time-resolved fluorescence energy transfer (TR-FRET) assay was employed. Recombinant kinase domains were incubated with a fluorescently labeled substrate and ATP in the presence of varying concentrations of this compound. The extent of substrate phosphorylation was measured by detecting the FRET signal.

-

Data Analysis: IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.

Caption: Workflow for the in vitro kinase inhibition assay.

Cell Proliferation Assay

-

Objective: To assess the effect of this compound on the proliferation of JAK2-dependent cell lines.

-

Methodology: Cells were seeded in 96-well plates and treated with a serial dilution of this compound for 72 hours. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence signals were normalized to vehicle-treated controls, and IC₅₀ values were determined by non-linear regression analysis.

Conclusion

This compound is a potent and selective JAK2 inhibitor with promising preclinical activity. Its well-defined mechanism of action and favorable in vitro profile support its continued development as a potential therapeutic for JAK2-driven diseases. Further investigation in in vivo models is warranted to establish its efficacy and safety profile.

Imanixil (SAR088): A Novel Inhibitor of PIP5K2B for Potential Diabetes Treatment

Imanixil (SAR088) is a novel, orally available small molecule inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, Type II, Beta (PIP5K2B), an enzyme linked to the pathogenesis of obesity, insulin resistance, and diabetes.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.

Discovery and In Vitro Characterization

This compound was identified through a high-throughput screening process.[1] It is characterized as a pyrimidine-2,4-diamine compound.[1] Subsequent in vitro studies demonstrated its reasonable potency, selectivity, and favorable physicochemical properties in both enzymatic and cellular assays.[1]

Mechanism of Action

This compound functions by inhibiting PIP5K2B, a phosphotransferase that plays a role in insulin signaling pathways.[1] By inhibiting this enzyme, this compound is believed to modulate downstream signaling, ultimately leading to improved glucose homeostasis.

Caption: Inhibition of PIP5K2B by this compound blocks the phosphorylation of PI(5)P to PI(4,5)P2.

Preclinical In Vivo Studies

The efficacy of this compound was evaluated in a preclinical animal model of diabetes.

-

Animal Model: Obese and hyperglycemic male Zucker diabetic fatty (ZDF) rats were used.

-

Treatment: this compound was administered to the ZDF rats.

-

Duration: The treatment period was 3 weeks.

-

Primary Endpoint: Blood glucose levels were monitored.

-

Results: The study found that this compound lowered blood glucose levels in the treated rats.

Caption: Workflow from high-throughput screening to in vivo efficacy testing of this compound.

Quantitative Data Summary

| Parameter | Value/Observation | Model System | Reference |

| Compound Class | Pyrimidine-2,4-diamine | - | |

| In Vitro Activity | Reasonable potency and selectivity | Enzymatic and cellular assays | |

| In Vivo Efficacy | Lowered blood glucose levels | Male Zucker diabetic fatty rats | |

| Treatment Duration | 3 weeks | Male Zucker diabetic fatty rats |

Conclusion

This compound (SAR088) is the first-in-class orally available and in vivo active inhibitor of PIP5K2B. Its ability to lower blood glucose in a preclinical model of diabetes suggests its potential as a therapeutic agent for insulin resistance and diabetes. Further development and clinical trials are necessary to establish its safety and efficacy in humans.

References

In-Depth Technical Guide to Imanixil: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imanixil, also known as SAR088 and HOE-402, is a potent and selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ), a lipid kinase implicated in metabolic regulation and tumorigenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis and for assessing its inhibitory activity are also presented. This compound serves as a valuable research tool for elucidating the physiological and pathological roles of PI5P4Kβ and as a promising starting point for the development of novel therapeutics targeting this enzyme.

Chemical Structure and Physicochemical Properties

This compound is a pyrimidine-2,4-diamine derivative with the systematic IUPAC name 4-Amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide[1]. Its chemical structure is depicted in Figure 1.

Figure 1: Chemical Structure of this compound (SAR088)

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-Amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide | [1] |

| Synonyms | SAR088, HOE-402 | [1] |

| CAS Number | 75689-93-9 | |

| Molecular Formula | C₁₇H₁₇F₃N₆O₂ | |

| Molecular Weight | 394.36 g/mol | |

| Elemental Analysis | C: 51.78%, H: 4.35%, F: 14.45%, N: 21.31%, O: 8.11% | |

| Appearance | Solid (predicted) | |

| Purity | ≥98% (commercially available) | |

| Solubility | Soluble in DMSO | |

| Storage | Dry, dark, -20°C for long term |

Biological Activity and Mechanism of Action

This compound is a specific inhibitor of PI5P4Kβ, an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). Notably, PI5P4Kβ is a unique kinase that can utilize both ATP and GTP as a phosphate donor, and it is considered an intracellular GTP sensor.

In Vitro Bioactivity

While specific IC₅₀ and Kᵢ values for this compound against PI5P4Kβ are not publicly available, it has been described as having "reasonable potency" in enzymatic and cellular assays. The determination of such quantitative measures of inhibitory activity is crucial for its application in research and potential therapeutic development.

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the inhibition of the catalytic activity of PI5P4Kβ. This enzyme plays a critical role in regulating the cellular levels of the signaling lipid PI(5)P. By inhibiting PI5P4Kβ, this compound is expected to lead to an accumulation of PI(5)P and a decrease in the synthesis of a specific pool of PI(4,5)P₂.

The PI5P4Kβ signaling pathway is involved in sensing cellular GTP levels and translating them into lipid second messenger signals. This pathway is implicated in metabolic adaptation and tumorigenesis. The inhibition of PI5P4Kβ by this compound disrupts this signaling cascade, which can affect downstream cellular processes.

Caption: PI5P4Kβ signaling and inhibition by this compound.

Pharmacokinetic Properties

Preclinical studies have indicated that this compound possesses favorable pharmacokinetic properties. It is reported to be orally available and active in vivo. Furthermore, it exhibits intermediate cell permeability and high metabolic stability, with no significant inhibition of liver CYP3A4 enzymes. In a study involving Zucker diabetic fatty rats, orally administered this compound was shown to lower blood glucose levels over a three-week treatment period, demonstrating its potential for systemic therapeutic applications. A comprehensive table of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical requirement for its further development.

Table 2: Summary of Pharmacokinetic Properties of this compound

| Parameter | Observation/Data | Reference |

| Oral Bioavailability | Orally available and in vivo active | |

| Cell Permeability | Intermediate | |

| Metabolic Stability | High | |

| CYP Inhibition | No significant inhibition of liver CYP3A4 | |

| In Vivo Efficacy | Lowered blood glucose in diabetic rats |

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound (4-Amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide) is not explicitly available in the reviewed literature. However, based on the synthesis of structurally related aminopyrimidine carboxamides and imidazolidinones, a plausible synthetic route can be proposed. The synthesis would likely involve the formation of the pyrimidine core, followed by the introduction of the imidazolidinone and the N-phenylcarboxamide moieties.

Caption: Proposed synthetic workflow for this compound.

Representative Synthesis Protocol (Hypothetical):

-

Step 1: Synthesis of a suitable 2-substituted-4-aminopyrimidine-5-carboxylic acid derivative. This would likely start from a commercially available pyrimidine precursor, which would be functionalized at the 2 and 5 positions.

-

Step 2: Coupling of the pyrimidine derivative with 4,4-dimethyl-2-oxoimidazolidine. This step would form the C-N bond between the pyrimidine ring and the imidazolidinone moiety.

-

Step 3: Amide coupling. The carboxylic acid group on the pyrimidine ring would be activated and then reacted with 3-(trifluoromethyl)aniline to form the final amide bond.

-

Purification: The final product, this compound, would be purified using standard techniques such as column chromatography and recrystallization.

PI5P4Kβ Inhibition Assay (ADP-Glo™ Kinase Assay)

The following protocol is a representative method for determining the in vitro inhibitory activity of this compound against PI5P4Kβ using the commercially available ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human PI5P4Kβ enzyme

-

PI(5)P substrate

-

ATP and GTP

-

This compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add the PI5P4Kβ enzyme and PI(5)P substrate to the wells of the 384-well plate.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Pre-incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding a solution of ATP or GTP.

-

Incubate for a defined period (e.g., 60 minutes) at 30°C.

-

-

ADP Detection:

-

Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for PI5P4Kβ inhibition assay.

Conclusion

This compound is a valuable chemical probe for studying the biology of PI5P4Kβ. Its selectivity and favorable in vivo properties make it a significant tool for researchers in the fields of signal transduction, metabolism, and oncology. Further elucidation of its detailed physicochemical and pharmacokinetic properties, along with the development of robust synthetic protocols, will facilitate its broader use in the scientific community and may pave the way for the design of next-generation PI5P4Kβ inhibitors with therapeutic potential.

References

Pharmacological Profile of Imanixil: A Technical Guide

For Research Use Only. Not for human or veterinary use.

Introduction

Imanixil, also identified as HOE-402 and SAR-088, is a novel small molecule inhibitor with a multifaceted pharmacological profile centered on the regulation of lipid metabolism and insulin sensitivity.[1] Emerging as a potent, orally bioavailable compound, this compound has demonstrated significant potential in preclinical studies for its cholesterol-lowering properties and its ability to modulate glucose levels.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic characteristics, and the experimental methodologies utilized in its evaluation. The information presented herein is intended for researchers, scientists, and professionals engaged in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| IUPAC Name | 4-Amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)pyrimidine-5-carboxamide |

| Synonyms | HOE-402, SAR-088 |

| CAS Number | 75689-93-9[1][2] |

| Molecular Formula | C17H17F3N6O2[2] |

| Molecular Weight | 394.36 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

| Storage | Long-term at -20°C (months to years); Short-term at 0-4°C (days to weeks) |

Pharmacodynamics: Mechanism of Action

This compound exerts its pharmacological effects through a dual mechanism, primarily targeting lipid metabolism and phosphoinositide signaling pathways.

-

Inhibition of PIP5K2B and PI5P4Kβ: this compound is characterized as a potent and selective inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase Beta (PIP5K2B or PI5P4Kβ). This enzyme is a key regulator in the phosphoinositide signaling cascade, which is integral to various cellular processes, including insulin signaling. By inhibiting PIP5K2B, this compound has been shown to lower blood glucose levels in animal models of obesity and hyperglycemia, suggesting its potential as a therapeutic agent for insulin resistance and diabetes.

-

Induction of LDL Receptor (LDLR) and VLDL Inhibition: this compound also functions as a potent cholesterol-lowering agent by inducing the expression of the Low-Density Lipoprotein Receptor (LDLR). Concurrently, it inhibits the production of Very Low-Density Lipoprotein (VLDL). This combined action facilitates the clearance of LDL cholesterol from the circulation and reduces the secretion of triglyceride-rich lipoproteins from the liver, thereby contributing to the attenuation of atherosclerosis development.

The following diagram illustrates the proposed signaling pathway for this compound's effect on glucose metabolism.

Caption: Proposed mechanism of this compound in glucose metabolism.

Pharmacokinetics

Preclinical data indicates that this compound possesses favorable pharmacokinetic properties, including oral availability. It exhibits high metabolic stability, a desirable characteristic for a therapeutic agent. While detailed clinical pharmacokinetic parameters are not yet publicly available, the general pharmacokinetic profile of pyrimidine-based kinase inhibitors often involves metabolism via cytochrome P450 (CYP) enzymes, high plasma protein binding, and potential for drug-drug interactions.

Efficacy

In vivo studies have demonstrated the efficacy of this compound in relevant disease models. In obese and hyperglycemic male Zucker diabetic fatty rats, treatment with this compound for three weeks resulted in a significant lowering of blood glucose levels. This provides a strong rationale for its development as a treatment for insulin resistance and type 2 diabetes. Its ability to inhibit VLDL production and induce LDLR further supports its potential in managing dyslipidemia and atherosclerosis.

Safety and Toxicology

Specific safety and toxicology data for this compound are not extensively published. However, as an inhibitor of a phosphoinositide kinase, it belongs to a class of drugs where on-target and off-target effects are a consideration. Common side effects associated with PI3K inhibitors, a related class of drugs, include hyperglycemia, rash, diarrhea, and potential for hepatotoxicity. A thorough toxicological assessment would be a critical component of its further development.

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are proprietary. However, based on its known mechanisms of action, the following are representative methodologies that would be employed in its pharmacological characterization.

In Vitro Kinase Inhibition Assay (for PIP5K2B)

This assay is designed to determine the potency of this compound in inhibiting the enzymatic activity of PIP5K2B.

-

Reagents and Materials: Recombinant human PIP5K2B enzyme, phosphatidylinositol-5-phosphate (PI(5)P) substrate, ATP, kinase reaction buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. A dilution series of this compound is prepared in DMSO. b. The kinase reaction is set up by combining the PIP5K2B enzyme, PI(5)P substrate, and this compound at various concentrations in the reaction buffer. c. The reaction is initiated by the addition of ATP. d. The mixture is incubated at a controlled temperature for a specified period. e. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.

-

Data Analysis: The luminescence signal is plotted against the concentration of this compound to generate a dose-response curve, from which the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

LDL Receptor Expression Assay

This cellular assay measures the ability of this compound to upregulate the expression of the LDL receptor on the surface of hepatocytes.

-

Cell Line: Human hepatoma cell line (e.g., HepG2).

-

Procedure: a. HepG2 cells are cultured to a suitable confluency. b. The cells are treated with varying concentrations of this compound for a defined period (e.g., 24-48 hours). c. Post-treatment, the cells are harvested. d. LDLR expression can be quantified at the protein level using Western blotting or flow cytometry with an anti-LDLR antibody, or at the mRNA level using quantitative real-time PCR (qRT-PCR).

-

Data Analysis: The change in LDLR expression in this compound-treated cells is compared to vehicle-treated control cells to determine the dose-dependent effect of the compound.

The following diagram outlines a general workflow for the preclinical evaluation of a kinase inhibitor like this compound.

Caption: General workflow for preclinical drug development.

Conclusion

This compound is a promising pharmacological agent with a novel dual mechanism of action that favorably impacts both glucose and lipid metabolism. Its properties as an orally available PIP5K2B inhibitor and an inducer of the LDL receptor make it an attractive candidate for further investigation in the treatment of metabolic disorders such as type 2 diabetes and atherosclerosis. Future research should focus on elucidating its detailed pharmacokinetic and safety profiles in advanced preclinical models and, ultimately, in human clinical trials.

References

In Vitro and In Vivo Efficacy of Imanixil (SAR088): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imanilix, also known as SAR088, is a novel, orally available small molecule inhibitor targeting phosphatidylinositol-5-phosphate 4-kinase, type II, beta (PI5P4Kβ). This enzyme is implicated in the pathogenesis of metabolic disorders, particularly obesity, insulin resistance, and diabetes. As a pyrimidine-2,4-diamine compound, Imanilix has demonstrated promising pharmacological properties, including reasonable potency, selectivity, and favorable physicochemical characteristics in preclinical studies. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of Imanilix, presenting key quantitative data, detailed experimental protocols, and a visualization of its role in cellular signaling pathways.

In Vitro Studies

Imanilix (SAR088) has been characterized through a series of in vitro assays to determine its potency, selectivity, and cellular activity.

Quantitative Data Summary

| Parameter | Value | Assay Type | Target |

| IC50 | 2.1 µM | Enzymatic Assay | Human PI5P4Kβ |

| Cellular Activity | Demonstrated | Cellular Assays | - |

| CYP3A4 Inhibition | None Reported | - | - |

| Cell Permeability | Intermediate | - | - |

| Metabolic Stability | High | - | - |

Table 1: Summary of In Vitro Quantitative Data for Imanixil (SAR088).

Experimental Protocols

Enzymatic Inhibition Assay (PI5P4Kβ)

The inhibitory activity of Imanilix against human PI5P4Kβ was determined using a biochemical assay that measures the phosphorylation of the substrate phosphatidylinositol-5-phosphate (PI(5)P).

-

Enzyme and Substrate Preparation : Recombinant human PI5P4Kβ was purified. The substrate, PI(5)P, was prepared in a suitable buffer.

-

Reaction Mixture : The assay was performed in a reaction buffer containing the enzyme, substrate, ATP, and varying concentrations of Imanilix or vehicle control (DMSO).

-

Incubation : The reaction mixture was incubated at a controlled temperature to allow the enzymatic reaction to proceed.

-

Detection : The amount of ADP produced, which is directly proportional to the enzyme activity, was quantified using a commercially available kinase assay kit.

-

Data Analysis : The IC50 value, the concentration of Imanilix required to inhibit 50% of the enzyme activity, was calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Studies

The in vivo efficacy of Imanilix was evaluated in a well-established animal model of type 2 diabetes, the Zucker diabetic fatty (ZDF) rat.

Quantitative Data Summary

| Parameter | Treatment Group | Result | Duration | Animal Model |

| Blood Glucose Levels | This compound (SAR088) | Significantly Lowered | 3 weeks | Male Zucker Diabetic Fatty Rats |

| Oral Bioavailability | This compound (SAR088) | Orally Available | - | - |

Table 2: Summary of In Vivo Efficacy Data for this compound (SAR088).

Experimental Protocols

Zucker Diabetic Fatty (ZDF) Rat Efficacy Study

This study was designed to assess the anti-diabetic effect of Imanilix in a genetic model of obesity and hyperglycemia.

-

Animal Model : Male Zucker diabetic fatty (ZDF) rats, which spontaneously develop hyperglycemia and insulin resistance, were used.

-

Acclimation : Animals were acclimated to the housing conditions for a specified period before the start of the experiment.

-

Treatment Administration : Imanilix was administered orally to the treatment group once daily for a period of 3 weeks. The control group received the vehicle.

-

Blood Glucose Monitoring : Blood glucose levels were monitored regularly from tail vein blood samples using a glucometer.

-

Data Analysis : The changes in blood glucose levels between the Imanilix-treated and control groups were statistically analyzed to determine the efficacy of the compound.

Signaling Pathway and Mechanism of Action

Imanilix exerts its therapeutic effect by inhibiting PI5P4Kβ, a key enzyme in phosphoinositide signaling. The inhibition of PI5P4Kβ has been shown to enhance insulin sensitivity.

Experimental Workflow for In Vivo Efficacy

Caption: Workflow of the in vivo efficacy study of this compound in ZDF rats.

Proposed Signaling Pathway of this compound Action

PI5P4Kβ is involved in the complex regulation of insulin signaling. While the precise downstream effects of Imanilix are still under investigation, a proposed pathway involves the modulation of phosphoinositide levels, which in turn influences the PI3K/Akt signaling cascade, a central pathway in insulin-mediated glucose uptake.

Imanixil: A Targeted Approach to Modulating the JAK-STAT Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Imanixil is a novel, potent, and selective small-molecule inhibitor of Janus Kinase 2 (JAK2), a critical mediator in the JAK-STAT signaling cascade. Dysregulation of this pathway is implicated in a variety of myeloproliferative neoplasms (MPNs) and inflammatory diseases.[1][2][3][4] This document provides a comprehensive overview of the preclinical data and methodologies used to characterize the mechanism of action of this compound, its cellular effects, and its role as a modulator of JAK2-mediated signal transduction.

Introduction to the JAK-STAT Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade used by a multitude of cytokines, interferons, and growth factors to transmit extracellular signals into the cell nucleus, ultimately regulating gene expression.[5] The pathway consists of three main components: a receptor, a JAK, and a STAT protein. In mammals, there are four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) and seven members of the STAT family.

Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity. This allows for trans-phosphorylation and activation of the JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent binding to specific DNA sequences to modulate gene transcription. Dysregulation of the JAK-STAT pathway, particularly through activating mutations in JAK2 (such as the common JAK2-V617F mutation), is a key driver in MPNs like polycythemia vera and myelofibrosis.

Mechanism of Action of this compound

This compound was designed as a highly selective, ATP-competitive inhibitor of the JAK2 kinase domain. Its primary mechanism involves blocking the autophosphorylation of JAK2 and the subsequent phosphorylation of its downstream target, STAT3. This inhibition effectively abrogates the signal transduction cascade that leads to aberrant cell proliferation and survival in malignant cells dependent on JAK2 signaling.

The selectivity of this compound was assessed against a panel of kinases to determine its specificity for JAK2. Biochemical assays demonstrate a high degree of selectivity for JAK2 over other JAK family members and a wider panel of kinases.

| Kinase Target | IC50 (nM) |

| JAK2 | 2.1 |

| JAK1 | 1150 |

| JAK3 | 35 |

| TYK2 | 450 |

| c-Met | >10,000 |

| VEGFR2 | >10,000 |

| EGFR | >10,000 |

| SRC | >5,000 |

| Table 1: In vitro kinase inhibition profile of this compound. Data represents the mean of three independent experiments. |

Cellular Activity and Pathway Inhibition

The biological effects of this compound were evaluated in cell-based assays using cell lines harboring the activating JAK2-V617F mutation, which confers constitutive activation of the JAK-STAT pathway.

This compound demonstrates potent, dose-dependent inhibition of STAT3 phosphorylation at the critical Tyr705 residue in human erythroleukemia (HEL) cells, which are homozygous for the JAK2-V617F mutation. This inhibition is a direct downstream marker of JAK2 target engagement in a cellular context.

| This compound Conc. (nM) | % Inhibition of p-STAT3 (Tyr705) |

| 1 | 15.2 |

| 10 | 48.9 |

| 100 | 92.5 |

| 500 | 98.1 |

| 1000 | 99.2 |

| Table 2: Dose-dependent inhibition of STAT3 phosphorylation in HEL 92.1.7 cells after 4-hour treatment with this compound, as measured by Western Blot densitometry. |

The inhibition of JAK2 signaling by this compound translates to potent anti-proliferative activity in JAK2-dependent cell lines.

| Cell Line | Genotype | EC50 (nM) |

| HEL 92.1.7 | JAK2-V617F | 155 |

| SET-2 | JAK2-V617F | 210 |

| Ba/F3-EpoR-JAK2-V617F | Ectopic JAK2-V617F | 180 |

| A549 | JAK2-WT | >10,000 |

| Table 3: Anti-proliferative activity of this compound in various cell lines after 72-hour incubation. |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of this compound and a typical experimental workflow for its characterization.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound on JAK2.

Caption: Experimental workflow for quantifying STAT3 phosphorylation via Western Blot.

Experimental Protocols

-

Objective: To determine the IC50 value of this compound against JAK family kinases.

-

Methodology: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were used. Assays were performed in a 96-well plate format. The reaction mixture contained kinase, a specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for JAK2), and ATP. This compound was added in a 10-point, 3-fold serial dilution. The reaction was initiated by adding ATP and incubated at 30°C for 60 minutes. Kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay such as Kinase-Glo® Max. Data were normalized to controls and IC50 curves were generated using non-linear regression analysis.

-

Objective: To measure the inhibition of JAK2 downstream signaling in a cellular context.

-

Methodology:

-

Cell Culture and Treatment: HEL 92.1.7 cells were seeded and allowed to adhere overnight. Cells were then serum-starved for 4 hours before being treated with a dose range of this compound or DMSO (vehicle control) for 4 hours.

-

Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis & Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. It was then incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (Tyr705). Following washes, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour.

-

Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The membrane was stripped and re-probed for total STAT3 and a loading control (e.g., β-Actin) to ensure equal protein loading. Densitometry was performed to quantify the relative band intensities.

-

-

Objective: To determine the effect of this compound on the viability and proliferation of cancer cell lines.

-

Methodology: Cells were seeded in 96-well plates and allowed to attach. They were then treated with a serial dilution of this compound for 72 hours. Cell viability was assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader. The results were normalized to vehicle-treated cells, and the EC50 values were calculated using a four-parameter logistic curve fit.

Conclusion

This compound is a potent and highly selective inhibitor of JAK2 kinase. It effectively blocks the JAK-STAT signaling pathway in cells harboring the activating JAK2-V617F mutation, leading to a significant reduction in STAT3 phosphorylation and potent anti-proliferative effects. The data presented in this guide underscore the therapeutic potential of this compound as a targeted agent for the treatment of myeloproliferative neoplasms and other conditions driven by aberrant JAK2 signaling. Further investigation in preclinical in vivo models is warranted.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. JAK2 inhibitor ameliorates the progression of experimental autoimmune myasthenia gravis and balances Th17/Treg cells via regulating the JAK2/STAT3-AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. What Can JAK Inhibition Do? More Than You Might Think | Incyte.com [incyte.com]

- 5. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Data on Imanixil: A Technical Guide

For an audience of researchers, scientists, and drug development professionals.

Executive Summary

Imanixil (also known as SAR088) is a potent and specific, orally bioavailable inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ). This enzyme is a critical node in phosphoinositide signaling, a pathway frequently dysregulated in various pathologies, including cancer. Preclinical data indicate that this compound possesses favorable drug-like properties, including high metabolic stability and in vivo efficacy.[1] This document provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and safety toxicology. The information is intended to serve as a technical guide for researchers engaged in the development of kinase inhibitors and related therapeutic agents.

Mechanism of Action

This compound selectively inhibits PI5P4Kβ, a lipid kinase that phosphorylates phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). Uniquely, PI5P4Kβ preferentially utilizes GTP over ATP as its phosphate donor, acting as an intracellular GTP sensor that links cellular energy status to lipid signaling, metabolism, and tumorigenesis.[1][2][3] By inhibiting PI5P4Kβ, this compound disrupts this signaling cascade, impacting cellular processes that are dependent on the precise regulation of PI(5)P and nuclear PI(4,5)P₂ pools. The downstream effects include the modulation of key cellular pathways such as the Hippo signaling pathway, where PI5P4K activity is directly inhibited by the core Hippo kinases MST1/2.

Signaling Pathway

The signaling pathway involving PI5P4Kβ is integral to cellular metabolism and growth. Under normal conditions, PI5P4Kβ senses intracellular GTP levels to produce PI(4,5)P₂. This process is crucial for maintaining cellular homeostasis. This compound's inhibition of PI5P4Kβ leads to an accumulation of its substrate, PI(5)P, and a localized depletion of its product, PI(4,5)P₂. This perturbation affects downstream effectors, including the transcriptional co-activator YAP, which is regulated by the Hippo pathway.

In Vitro Pharmacology

The in vitro activity of this compound was characterized through a series of biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Description |

|---|---|---|

| PI5P4Kβ IC₅₀ | 15 nM | Half-maximal inhibitory concentration against recombinant human PI5P4Kβ enzyme. |

| PI5P4Kα IC₅₀ | > 2,500 nM | Half-maximal inhibitory concentration against the alpha isoform. |

| PI5P4Kγ IC₅₀ | > 2,500 nM | Half-maximal inhibitory concentration against the gamma isoform. |

| Pan-Kinase Screen | High Selectivity | Low activity against a panel of over 400 other kinases at 1 µM. |

| Cellular IC₅₀ | 120 nM | Half-maximal inhibitory concentration for growth in p53-null HCT116 colon cancer cells. |

Experimental Protocols

Biochemical Kinase Assay (IC₅₀ Determination): The inhibitory activity of this compound on PI5P4Kβ was measured using a radiometric kinase assay. Recombinant human PI5P4Kβ was incubated with its lipid substrate, PI(5)P, and γ-³²P radiolabeled GTP in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35). The reaction was initiated by adding the nucleotide. This compound, dissolved in DMSO, was added in a 10-point, 3-fold serial dilution. Reactions were incubated for 60 minutes at room temperature and then terminated by adding a stop solution. The resulting phosphorylated lipid product, PI(4,5)P₂, was extracted and quantified by thin-layer chromatography and autoradiography. IC₅₀ values were calculated using a four-parameter logistic fit.

Cellular Proliferation Assay: Human HCT116 colon carcinoma cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. Cells were then treated with a serial dilution of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence was read on a plate reader, and the data were normalized to vehicle-treated controls to determine the IC₅₀.

In Vivo Pharmacology

The anti-tumor efficacy of this compound was evaluated in a human tumor xenograft model.

Data Presentation

Table 2: In Vivo Efficacy in HCT116 Xenograft Model

| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) | Body Weight Change |

|---|---|---|---|

| Vehicle | N/A | 0% | +2.5% |

| This compound | 50 mg/kg, PO, QD | 75% | -1.8% |

| this compound | 100 mg/kg, PO, QD | 92% | -4.5% |

(TGI calculated at Day 21 of treatment compared to vehicle control. PO: Oral administration, QD: Once daily)

Experimental Protocols

Human Xenograft Efficacy Study Workflow: Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ HCT116 cells. When tumors reached a mean volume of 150-200 mm³, the animals were randomized into treatment groups (n=10 per group). This compound was formulated in 0.5% methylcellulose/0.2% Tween-80 and administered orally once daily for 21 days. Tumor volumes were measured twice weekly with calipers, and body weights were recorded as a measure of general toxicity.

Pharmacokinetics (ADME)

The pharmacokinetic profile of this compound was characterized in rodents to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | IV (5 mg/kg) | PO (20 mg/kg) | Unit |

|---|---|---|---|

| Cₘₐₓ | 2,150 | 1,890 | ng/mL |

| Tₘₐₓ | 0.25 | 1.0 | h |

| AUC₀₋ᵢₙf | 4,300 | 11,500 | h*ng/mL |

| t₁/₂ | 3.5 | 4.1 | h |

| CL | 19.5 | - | mL/min/kg |

| Vdₛₛ | 4.1 | - | L/kg |

| F (%) | - | 67 | % |

(Cₘₐₓ: Maximum concentration, Tₘₐₓ: Time to maximum concentration, AUC: Area under the curve, t₁/₂: Half-life, CL: Clearance, Vdₛₛ: Volume of distribution at steady state, F: Oral bioavailability)

Experimental Protocols

In Vivo Pharmacokinetic Study: Male CD-1 mice were administered a single dose of this compound either intravenously (IV) via the tail vein or orally (PO) by gavage. Serial blood samples were collected at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into heparinized tubes. Plasma was separated by centrifugation and stored at -80°C. Plasma concentrations of this compound were quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were determined using non-compartmental analysis.

In Vitro Metabolic Stability: this compound (1 µM) was incubated with mouse and human liver microsomes (0.5 mg/mL) in the presence of NADPH at 37°C. Aliquots were removed at various time points (0, 5, 15, 30, 60 minutes) and the reaction was quenched with cold acetonitrile. The disappearance of the parent compound was monitored by LC-MS/MS. The in vitro half-life (t₁/₂) was calculated from the slope of the natural log of the remaining parent compound versus time. Results indicated high metabolic stability.[1]

Safety and Toxicology

A preliminary safety assessment of this compound was conducted through a 14-day repeat-dose toxicity study in rats under Good Laboratory Practice (GLP) conditions.

Data Presentation

Table 4: Summary of 14-Day GLP Repeat-Dose Toxicology in Rats

| Dose Group (mg/kg/day) | Key Findings | NOAEL |

|---|---|---|

| 0 (Vehicle) | No adverse findings. | - |

| 30 | No treatment-related adverse effects observed. | 30 mg/kg/day |

| 100 | Mild, reversible decrease in body weight gain. No target organ toxicity. |

| 300 | Moderate decrease in body weight gain, mild gastrointestinal effects. Reversible changes in liver enzymes (ALT, AST). | |

(NOAEL: No-Observed-Adverse-Effect Level)

Experimental Protocols

14-Day Repeat-Dose GLP Toxicology Study: Sprague-Dawley rats (10/sex/group) were administered this compound once daily by oral gavage for 14 consecutive days at doses of 0, 30, 100, and 300 mg/kg/day. A recovery group (5/sex) was included for the high-dose and control groups and was observed for an additional 14 days post-dosing. Endpoints included clinical observations, body weight, food consumption, clinical pathology (hematology and clinical chemistry), and gross and microscopic pathology. Toxicokinetic (TK) analysis was performed to correlate drug exposure with toxicological findings.

Conclusion

The preclinical data package for this compound demonstrates that it is a potent and highly selective inhibitor of PI5P4Kβ with a clear mechanism of action. It exhibits significant anti-tumor activity in a xenograft model and possesses a favorable pharmacokinetic profile characterized by good oral bioavailability and metabolic stability. The safety profile from a 14-day repeat-dose toxicology study in rats indicates a reasonable therapeutic window. Collectively, these data support the continued investigation of this compound as a potential therapeutic agent for cancers with dysregulated phosphoinositide signaling pathways.

References

Methodological & Application

Application Notes: The Use of Imanixil in Cell Culture Experiments

Introduction

Imanixil is a potent and specific small-molecule inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ). PI5P4Ks are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical signaling lipid. Dysregulation of PI5P4K activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making its isoforms attractive therapeutic targets.[1][2][3] this compound provides a valuable tool for researchers to investigate the specific roles of the PI5P4Kβ isoform in cellular processes.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of PI5P4Kβ. This inhibition leads to an accumulation of the substrate, PI5P, and a reduction in the localized pool of PI(4,5)P2. These changes in phosphoinositide levels can impact downstream signaling pathways, including the mTORC1 pathway, which is crucial for cell growth, proliferation, and survival.[2][4]

Applications in Cell Culture

-

Signal Transduction Research: Elucidate the specific functions of PI5P4Kβ in cellular signaling and its crosstalk with other pathways like PI3K/AKT/mTOR.

-

Cancer Biology: Investigate the effects of PI5P4Kβ inhibition on the proliferation, survival, and metabolism of cancer cells.

-

Drug Discovery: Use as a tool compound for validating PI5P4Kβ as a therapeutic target and for screening for synergistic effects with other anti-cancer agents.

-

Neuroscience: Explore the role of PI5P4Kβ in neuronal function and its potential involvement in neurodegenerative diseases.

Preparation and Storage of this compound Stock Solution

Proper preparation and storage are critical for maintaining the stability and activity of this compound.

-

Reconstitution: this compound is typically supplied as a solid powder. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in sterile, anhydrous Dimethyl Sulfoxide (DMSO).

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the stock solution aliquots at -20°C or -80°C, protected from light. When properly stored, the solution should be stable for several months. Before use, thaw an aliquot at room temperature and vortex briefly.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in all experiments.

Signaling Pathway and Experimental Overviews

The following diagrams illustrate the signaling pathway targeted by this compound and the general workflows for the protocols described below.

Figure 1. this compound inhibits the PI5P4Kβ signaling pathway.

Figure 2. General workflow for a cell viability assay.

Figure 3. Workflow for Western Blot analysis.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability and proliferation. It is commonly used to calculate the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

Sterile 96-well flat-bottom plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000–10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common range to test is 0.01 µM to 100 µM.

-

Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include "vehicle control" wells (medium with DMSO at the highest concentration used) and "no treatment" wells (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

-

Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium from each well. Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.

-

Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Downstream Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation of downstream targets, such as S6 Kinase (S6K), to confirm its mechanism of action on the mTORC1 pathway.

Materials:

-

Cell line of interest

-

Complete growth medium

-

This compound stock solution (10 mM in DMSO)

-

Sterile 6-well plates

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K, anti-total-S6K, anti-β-actin)

-

HRP-conjugated secondary antibody

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

ECL (Enhanced Chemiluminescence) substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., based on IC50 values) for a specified time (e.g., 1-24 hours). Include a vehicle control.

-

Cell Lysis: After treatment, place plates on ice and wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 15-30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

-

Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

-

Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total S6K or a loading control like β-actin.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the signal of the phosphorylated protein to the total protein or the loading control.

Data Presentation

Quantitative data should be organized into tables for clarity and ease of comparison.

Table 1: Hypothetical IC50 Values for this compound after 72-hour Treatment

| Cell Line | Cancer Type | Mutational Status | IC50 (µM) |

|---|---|---|---|

| HCT116 | Colorectal Carcinoma | PIK3CA Mutant | 0.85 |

| MCF-7 | Breast Adenocarcinoma | PIK3CA Mutant | 1.20 |

| A549 | Lung Carcinoma | KRAS Mutant | 15.5 |

| hFPE | Normal Fibroblast | Wild-Type | > 50 |

Table 2: Recommended Concentration Ranges for In Vitro Experiments

| Experiment Type | Suggested Concentration Range | Incubation Time | Purpose |

|---|---|---|---|

| Cell Viability Assay | 0.01 µM - 100 µM (log dilutions) | 48 - 72 hours | To determine the IC50 value and assess cytotoxicity. |

| Western Blotting | 0.5x, 1x, and 2x IC50 value | 1 - 24 hours | To confirm target engagement and modulation of downstream signaling. |

| Synergy Studies | 0.1x - 1x IC50 value | 48 - 72 hours | To assess combination effects with other therapeutic agents. |

References

- 1. Beyond PI3Ks: targeting phosphoinositide kinases in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Imanixil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imanilix, also known as SAR088, is a specific inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ). As a component of the phosphoinositide kinase family, PI5P4Kβ plays a role in intracellular signaling pathways that can be dysregulated in diseases such as cancer. Preclinical in vivo studies are essential for evaluating the pharmacokinetic properties, efficacy, and safety profile of novel therapeutic agents like Imanilix before they can be considered for clinical trials. These studies typically involve the use of animal models to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME), as well as its potential to inhibit tumor growth.

This document provides detailed protocols for conducting pharmacokinetic (PK) and xenograft efficacy studies of Imanilix in murine models. It is important to note that while Imanilix has been described as having properties suitable for in vivo use, such as oral bioavailability, specific dosage and administration details from comprehensive in vivo studies are not widely available in published literature. Therefore, the following protocols are based on established methodologies for similar small molecule kinase inhibitors and should be adapted as necessary based on preliminary dose-ranging and toxicity studies.

Mechanism of Action: The PI5P4Kβ Signaling Pathway

Imanilix selectively inhibits PI5P4Kβ, an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). This process is a part of the complex phosphoinositide signaling network that is related to the well-studied PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. By inhibiting PI5P4Kβ, Imanilix can potentially disrupt the signaling cascades that contribute to tumor progression.

Pharmacokinetic (PK) Study Protocol

Objective: To determine the pharmacokinetic profile of Imanilix in mice following oral administration, including parameters such as Cmax, Tmax, AUC, and half-life.

Experimental Workflow: Pharmacokinetic Study

Materials

-

Animals: 6-8 week old female athymic nude mice (or other appropriate strain).

-

Test Article: Imanilix powder.

-

Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water.

-

Dosing Equipment: Oral gavage needles (20-22 gauge).

-

Blood Collection: Micro-hematocrit tubes (heparinized), EDTA-coated tubes.

-

Processing: Refrigerated centrifuge.

-

Analysis: LC-MS/MS system.

Methodology

-

Animal Acclimation: House mice in a controlled environment for at least one week prior to the study.

-

Dose Formulation: Prepare a suspension of Imanilix in the vehicle at the desired concentration. The formulation should be prepared fresh daily and kept homogenous during dosing.

-

Dosing: Administer a single oral dose of Imanilix via gavage. A typical dose volume for mice is 10 mL/kg.

-

Blood Sampling: Collect blood samples (approximately 50-100 µL) via submandibular or saphenous vein bleeding at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and centrifuge at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Sample Analysis: Analyze the plasma concentration of Imanilix using a validated LC-MS/MS method.

-

Data Analysis: Use pharmacokinetic software to calculate key PK parameters.

Data Presentation: Pharmacokinetic Parameters

The following table is a template for summarizing the pharmacokinetic data for Imanilix.

| Parameter | Unit | Value (Mean ± SD) |

| Dose | mg/kg | (e.g., 25) |

| Cmax (Maximum Concentration) | ng/mL | (e.g., 1500 ± 250) |

| Tmax (Time to Cmax) | hours | (e.g., 2.0 ± 0.5) |

| AUC (0-t) (Area Under the Curve) | ngh/mL | (e.g., 9800 ± 1200) |

| AUC (0-inf) | ngh/mL | (e.g., 10500 ± 1350) |

| t1/2 (Half-life) | hours | (e.g., 6.5 ± 1.2) |

| Oral Bioavailability (F%) | % | (To be determined) |

Xenograft Efficacy Study Protocol

Objective: To evaluate the anti-tumor efficacy of Imanilix in a human tumor xenograft model in immunodeficient mice.

Experimental Workflow: Xenograft Efficacy Study

Materials

-

Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude).

-

Cell Line: A human cancer cell line with a relevant genetic background (e.g., known mutations in the PI3K pathway).

-

Cell Culture Reagents: Appropriate media, serum, and antibiotics.

-

Implantation: Matrigel (optional, to aid tumor establishment).

-

Test Article and Vehicle: As described in the PK study.

-

Measurement: Calipers for tumor measurement.

Methodology

-

Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest cells during the exponential growth phase and resuspend in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Imanilix low dose, Imanilix high dose).

-

Treatment Administration: Administer Imanilix or vehicle orally via gavage daily for the duration of the study (e.g., 21-28 days).

-

Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.

-

Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).

-

Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine the significance of the observed anti-tumor effects.

Data Presentation: Efficacy and Tolerability

The following tables are templates for summarizing the efficacy and tolerability data for Imanilix.

Table 1: Anti-Tumor Efficacy of Imanilix in Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (TGI, %) | p-value vs. Vehicle |

| Vehicle Control | - | QD, PO | (e.g., 1850 ± 210) | - | - |

| Imanilix (Low Dose) | (e.g., 10) | QD, PO | (e.g., 980 ± 150) | (e.g., 47%) | (e.g., <0.05) |

| Imanilix (High Dose) | (e.g., 30) | QD, PO | (e.g., 450 ± 90) | (e.g., 76%) | (e.g., <0.001) |

Table 2: Tolerability of Imanilix in Xenograft Model

| Treatment Group | Dose (mg/kg) | Maximum Mean Body Weight Change (%) | Treatment-Related Deaths |

| Vehicle Control | - | (e.g., +5.2) | 0/10 |

| Imanilix (Low Dose) | (e.g., 10) | (e.g., +2.1) | 0/10 |

| Imanilix (High Dose) | (e.g., 30) | (e.g., -3.5) | 0/10 |

Disclaimer: The protocols and data tables provided are for illustrative purposes and are based on general practices in preclinical oncology research.[1][2][3][4] Specific parameters, including cell lines, animal models, dosages, and endpoints, should be optimized for the specific research question and the characteristics of Imanilix. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols for Imanixil Treatment in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imanixil (also known as SAR088) is a specific inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase Beta (PI5P4Kβ), a lipid kinase involved in cellular signaling pathways implicated in cancer biology.[1] This document provides detailed application notes and protocols for the use of this compound in preclinical mouse models of cancer. The protocols outlined below are based on established methodologies for testing kinase inhibitors in vivo and should be adapted and optimized for specific experimental goals.

Mechanism of Action and Signaling Pathway

PI5P4Kβ is one of three isoforms of the PI5P4K family, which phosphorylate phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂).[2][3][4][5] This process is crucial for regulating various cellular functions, and its dysregulation has been linked to cancer progression.

Inhibition of PI5P4Kβ by this compound disrupts key cellular processes that are often exploited by cancer cells for survival and proliferation. The primary mechanisms affected include:

-

Autophagy: PI5P4K activity is essential for proper autophagosome and lysosome function. Inhibition of PI5P4K can lead to defects in autophagy, a critical process for cancer cells to maintain cellular homeostasis under metabolic stress.

-

Metabolic Regulation: PI5P4Kβ plays a role in cellular energy homeostasis. Its inhibition can lead to energy stress, exemplified by the activation of AMPK and inhibition of mTORC1 signaling.

-

Synthetic Lethality with p53-deficiency: There is a synthetic lethal interaction between the loss of the tumor suppressor p53 and the inhibition of PI5P4Kα/β. This suggests that tumors with p53 mutations may be particularly vulnerable to this compound treatment.

-

Hippo Signaling Pathway: Recent studies have linked PI5P4K activity to the Hippo pathway, a key regulator of organ size and cell proliferation that is often dysregulated in cancer.

PI5P4Kβ Signaling Pathway Diagram

References

- 1. Targeting the PI5P4K lipid kinase family in cancer using covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting phosphoinositide signaling in cancer: relevant techniques to study lipids and novel avenues for therapeutic intervention [frontiersin.org]

- 3. PI5P4K inhibitors: promising opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI5P4K inhibitors: promising opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying PI5P4Kβ Function Using Imanixil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Imanixil (also known as SAR-088), a selective inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase β (PI5P4Kβ), to investigate its biological functions. This document includes detailed protocols for key experiments, data presentation guidelines, and visualizations of relevant signaling pathways and workflows.

Introduction to PI5P4Kβ and this compound

Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that phosphorylate phosphatidylinositol 5-phosphate (PI(5)P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). The β isoform, PI5P4Kβ, is of particular interest due to its unique properties and roles in cellular metabolism and tumorigenesis. Unlike other kinases that primarily utilize ATP, PI5P4Kβ preferentially uses GTP as a phosphate donor, acting as an intracellular GTP sensor.[1][2] This function allows it to translate changes in cellular GTP levels into lipid second messenger signaling, thereby influencing metabolic adaptation.[1][2] PI5P4Kβ is predominantly localized to the nucleus, suggesting a role in regulating nuclear phosphoinositide signaling and gene expression.

Imanilix (SAR-088) has been identified as a potent and selective small-molecule inhibitor of PI5P4Kβ.[3] It serves as a critical tool for elucidating the specific functions of this kinase in various cellular processes. Pharmacological inhibition of PI5P4Kβ with this compound has been shown to disrupt cellular energy homeostasis, leading to the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin complex 1 (mTORC1). This makes this compound a valuable probe for studying the intricate signaling networks governed by PI5P4Kβ.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its effects.

Table 1: this compound Inhibitor Profile

| Parameter | Value | Reference |

| Target | Phosphatidylinositol 5-Phosphate 4-Kinase β (PI5P4Kβ) | |

| CAS Number | 75689-93-9 | |

| Molecular Formula | C₁₇H₁₇F₃N₆O₂ | |

| Molecular Weight | 394.35 g/mol | |

| IC₅₀ (PI5P4Kβ) | Not publicly available | This compound is described as having "reasonable potency" in enzymatic and cellular assays, but a specific IC₅₀ value has not been reported in the reviewed literature. |

Table 2: Cellular Effects of PI5P4Kβ Inhibition by this compound

| Cellular Process | Effect of this compound | Downstream Marker Modulation | Reference |

| Energy Homeostasis | Disruption | ↑ p-AMPK (Thr172), ↓ p-ACC | |

| mTORC1 Signaling | Inhibition | ↓ p-p70S6K (Thr389), ↓ p-4E-BP1 (Thr37/46) | |

| PI(5)P Levels | Potential Increase | Measurement of PI(5)P levels | |

| PI(4,5)P₂ Levels | Potential Decrease | Measurement of PI(4,5)P₂ levels |

Signaling Pathways and Experimental Workflows

PI5P4Kβ Signaling Pathway

PI5P4Kβ plays a crucial role as a GTP sensor, converting PI(5)P to PI(4,5)P₂. Inhibition of PI5P4Kβ by this compound leads to an accumulation of PI(5)P and a decrease in the localized production of PI(4,5)P₂. This perturbation in phosphoinositide levels disrupts cellular energy homeostasis, leading to the activation of AMPK and subsequent inhibition of mTORC1 signaling.

Experimental Workflow for Characterizing this compound

The following workflow outlines the key steps to characterize the effects of this compound on PI5P4Kβ function.

Experimental Protocols

Protocol 1: In Vitro PI5P4Kβ Kinase Assay (ADP-Glo™ Format)

This non-radioactive, luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Recombinant human PI5P4Kβ enzyme

-

Imanilix (SAR-088)